molecular formula C22H19Cl2NO3 B1204835 (1S)-cis-(alphaS)-cypermethrin CAS No. 72204-43-4

(1S)-cis-(alphaS)-cypermethrin

Cat. No.: B1204835
CAS No.: 72204-43-4
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-QWFCFKBJSA-N
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Description

(1S)-cis-(alphaS)-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its high efficacy against a broad spectrum of insects, including mosquitoes, flies, and agricultural pests. This compound is a stereoisomer of cypermethrin, which enhances its insecticidal properties by targeting the nervous system of insects, leading to paralysis and death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-cis-(alphaS)-cypermethrin involves several steps, starting from the basic building blocks of chrysanthemic acid and cyano(3-phenoxyphenyl)methyl. The key steps include:

    Esterification: Chrysanthemic acid is esterified with cyano(3-phenoxyphenyl)methyl alcohol in the presence of a catalyst such as sulfuric acid.

    Cyclization: The ester undergoes cyclization to form the pyrethroid structure.

    Isomerization: The final step involves the isomerization to obtain the (1S)-cis-(alphaS) configuration, which is achieved through selective crystallization or chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and cyclization processes, followed by purification steps to isolate the desired isomer. The use of high-pressure liquid chromatography (HPLC) is common to ensure the purity and stereoisomeric composition of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S)-cis-(alphaS)-cypermethrin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-cis-(alphaS)-cypermethrin has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the stereochemistry and reactivity of pyrethroids.

    Biology: Research on its effects on insect physiology and resistance mechanisms.

    Medicine: Investigations into its potential effects on human health and its role as an insecticide in vector control.

    Industry: Widely used in agricultural practices to protect crops from pests and in household products for pest control.

Mechanism of Action

(1S)-cis-(alphaS)-cypermethrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death. The compound binds to specific sites on the sodium channels, disrupting normal nerve function and causing hyperexcitation.

Comparison with Similar Compounds

    Cypermethrin: A mixture of isomers, less specific in action compared to (1S)-cis-(alphaS)-cypermethrin.

    Permethrin: Another pyrethroid with a similar mode of action but different stereochemistry.

    Deltamethrin: A more potent pyrethroid with a different chemical structure.

Uniqueness: this compound is unique due to its specific stereoisomeric form, which enhances its insecticidal properties and reduces the required dosage for effective pest control. This specificity also contributes to its lower environmental impact compared to non-stereospecific pyrethroids.

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-QWFCFKBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058248
Record name RU 28000
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72204-43-4
Record name (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
Source CAS Common Chemistry
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Record name RU-28000
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RU 28000
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1S-[1α(R*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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